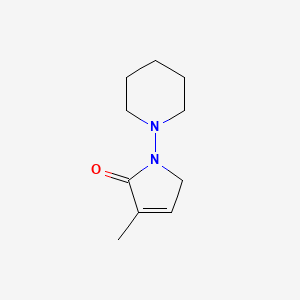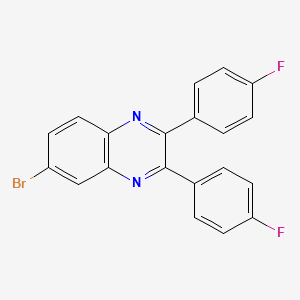
Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)- is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine and fluorine atoms in its structure enhances its chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline derivatives typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. For Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)-, the reaction can be carried out using 4-fluorobenzene-1,2-diamine and 6-bromo-1,2-diketone under reflux conditions in the presence of a suitable catalyst such as titanium silicate-1 (TS-1) in methanol .
Industrial Production Methods: Industrial production of quinoxaline derivatives often employs scalable and efficient methods. The use of recyclable catalysts and green chemistry principles is emphasized to minimize environmental impact. For instance, the reaction can be scaled up using phosphate-based heterogeneous catalysts like mono-ammonium phosphate (MAP) or di-ammonium phosphate (DAP) .
Analyse Des Réactions Chimiques
Types of Reactions: Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of partially or fully reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Applications De Recherche Scientifique
Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)- involves its interaction with various molecular targets. It can bind to DNA and proteins, disrupting their normal function. This binding can lead to cell cycle arrest and apoptosis in cancer cells. The compound’s fluorine atoms enhance its ability to penetrate cell membranes, increasing its efficacy .
Comparaison Avec Des Composés Similaires
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: Structurally similar but with different electronic properties.
Phthalazine: Shares the quinoxaline core but with different substituents.
Uniqueness: Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)- is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential biological activity. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound in research and development .
Propriétés
Numéro CAS |
647375-45-9 |
|---|---|
Formule moléculaire |
C20H11BrF2N2 |
Poids moléculaire |
397.2 g/mol |
Nom IUPAC |
6-bromo-2,3-bis(4-fluorophenyl)quinoxaline |
InChI |
InChI=1S/C20H11BrF2N2/c21-14-5-10-17-18(11-14)25-20(13-3-8-16(23)9-4-13)19(24-17)12-1-6-15(22)7-2-12/h1-11H |
Clé InChI |
OSMMJOLKBSRHAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)N=C2C4=CC=C(C=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-3-[(naphthalen-2-yl)amino]propanoic acid](/img/structure/B12603490.png)
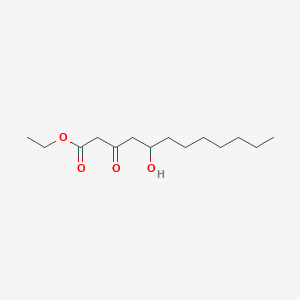
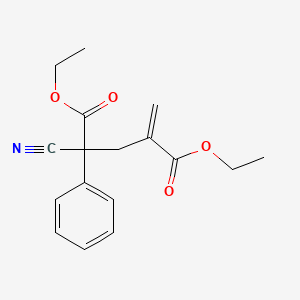


![Ethyl 2-[1-(benzyloxy)-1-oxopropan-2-YL]-1,3-thiazole-5-carboxylate](/img/structure/B12603513.png)
![1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12603534.png)
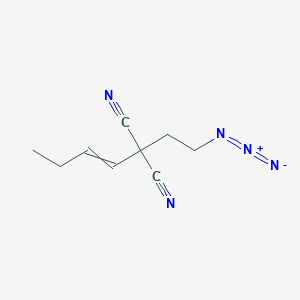
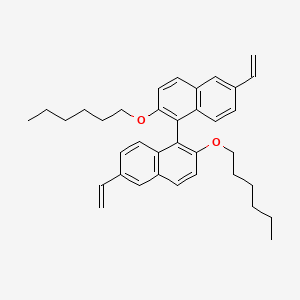
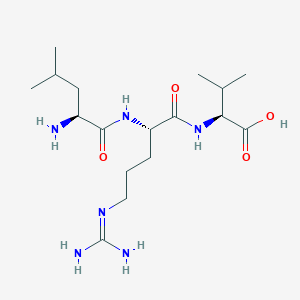
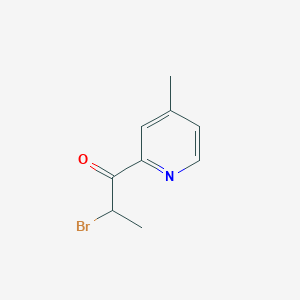

![6H-Oxazolo[4,5-g][3]benzazepine, 7,8,9,10-tetrahydro-8-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-2-(trifluoromethyl)-](/img/structure/B12603576.png)
